molecular formula C8H17N3O B7930023 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7930023
M. Wt: 171.24 g/mol
InChI Key: HQHYLLFIIYZJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with the molecular formula C9H19N3O. It is known for its unique structure, which includes a pyrrolidine ring, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of N-methyl-3-pyrrolidinone with methylamine and acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
  • 2-Amino-N-methyl-N-(1-ethyl-pyrrolidin-3-yl)-acetamide

Uniqueness

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolidine ring and amino group make it versatile for various applications .

Properties

IUPAC Name

2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYLLFIIYZJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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